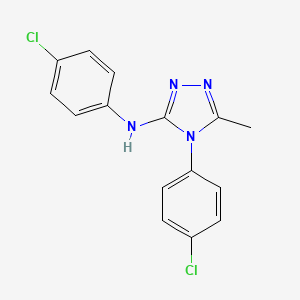
phenacyl N'-phenylcarbamimidothioate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “phenacyl N'-phenylcarbamimidothioate;hydrochloride” is a chemical substance with specific properties and applications. It is important to understand its characteristics, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds to fully appreciate its significance.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of “phenacyl N'-phenylcarbamimidothioate;hydrochloride” involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthetic routes typically involve the use of various reagents and catalysts under controlled conditions to achieve the desired chemical transformation.
Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up to meet the demand for its applications. Industrial production methods often involve continuous processes and the use of large-scale reactors. The conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions: “phenacyl N'-phenylcarbamimidothioate;hydrochloride” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: The common reagents used in the reactions of “this compound” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed: The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used. These products are often characterized using analytical techniques to confirm their structure and purity.
Scientific Research Applications
“phenacyl N'-phenylcarbamimidothioate;hydrochloride” has a wide range of scientific research applications. It is used in various fields, including chemistry, biology, medicine, and industry. In chemistry, it serves as a reagent for synthesizing other compounds. In biology, it is used to study biochemical pathways and molecular interactions. In medicine, it has potential therapeutic applications. In industry, it is used in the production of various materials and products.
Mechanism of Action
The mechanism of action of “phenacyl N'-phenylcarbamimidothioate;hydrochloride” involves its interaction with specific molecular targets and pathways. These interactions lead to the compound’s effects on biological systems. Understanding the mechanism of action is crucial for developing new applications and improving existing ones.
Comparison with Similar Compounds
Similar Compounds: “phenacyl N'-phenylcarbamimidothioate;hydrochloride” can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with related structures and properties. The comparison helps to identify the advantages and limitations of “this compound” in various applications.
Highlighting Uniqueness: The uniqueness of “this compound” lies in its specific chemical structure and properties. These characteristics make it suitable for certain applications where other compounds may not be as effective.
Properties
IUPAC Name |
phenacyl N'-phenylcarbamimidothioate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS.ClH/c16-15(17-13-9-5-2-6-10-13)19-11-14(18)12-7-3-1-4-8-12;/h1-10H,11H2,(H2,16,17);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBIDCYJTNFHOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC(=NC2=CC=CC=C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)CSC(=NC2=CC=CC=C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-amino-2-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]benzenesulfonic acid](/img/structure/B8041562.png)
![4-[(E)-2-phenylethenyl]-3-sulfobenzoic acid](/img/structure/B8041567.png)

![1H-Pyrazolo[3,4-b]quinoline-1-ethanol, 4,7-dichloro-3-methyl-, 1-acetate](/img/structure/B8041591.png)

![N-[2-[(pyridine-4-carbonylamino)carbamoyl]phenyl]acetamide](/img/structure/B8041623.png)
![4-[4-(Hydrazinecarbonyl)benzoyl]benzohydrazide](/img/structure/B8041631.png)

